molecular formula C24H18N2O3S B4291582 2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

Cat. No.: B4291582
M. Wt: 414.5 g/mol
InChI Key: QQDOGGMVULZBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including a dioxoisoindoline moiety, a phenoxy group, a benzothiophene ring, and a carbonitrile group

Preparation Methods

The synthesis of 2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dioxoisoindoline intermediate, followed by the introduction of the phenoxy group and the benzothiophene ring. The final step involves the formation of the carbonitrile group. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the dioxoisoindoline moiety makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The dioxoisoindoline moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenoxy group and benzothiophene ring contribute to its binding affinity and specificity for certain targets. The carbonitrile group may also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in the specific functional groups and their positions

Properties

IUPAC Name

2-(1,3-dioxo-5-phenoxyisoindol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-14-7-9-17-20(13-25)24(30-21(17)11-14)26-22(27)18-10-8-16(12-19(18)23(26)28)29-15-5-3-2-4-6-15/h2-6,8,10,12,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDOGGMVULZBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Reactant of Route 2
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.